molecular formula C29H31NO9 B2988401 (4Z)-12-[(furan-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351664-17-9

(4Z)-12-[(furan-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No.: B2988401
CAS No.: 1351664-17-9
M. Wt: 537.565
InChI Key: ALKPCTLNLBDWRF-MUKQCIKMSA-N
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Description

The compound (4Z)-12-[(furan-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane is a heterocyclic molecule featuring a tricyclic core with fused dioxa-aza rings and a furan-2-ylmethyl substituent. The 2,4,5-trimethoxyphenyl group contributes to its stereoelectronic profile, while the 1,4-dioxane component likely enhances solubility or serves as a solvent co-crystal.

Properties

IUPAC Name

1,4-dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7.C4H8O2/c1-28-20-11-22(30-3)21(29-2)9-15(20)10-23-24(27)17-6-7-19-18(25(17)33-23)13-26(14-32-19)12-16-5-4-8-31-16;1-2-6-4-3-5-1/h4-11H,12-14H2,1-3H3;1-4H2/b23-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKPCTLNLBDWRF-MUKQCIKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and trimethoxyphenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the final tricyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties for the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue identified is (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS 1217228-19-7) . Key differences include:

  • Substituents : The target compound has a furan-2-ylmethyl and 2,4,5-trimethoxyphenyl group, whereas the analogue substitutes these with 2-chlorophenylmethyl and pyridin-3-yl groups.
  • Molecular Weight : The analogue has a higher molecular weight (492.9 g/mol vs. ~460–470 g/mol estimated for the target compound) due to chlorine and pyridine substituents.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Analogue (CAS 1217228-19-7)
Core Structure Tricyclo[7.4.0.0²,⁶]trideca-1,6,8-triene Identical core
Substituent R1 Furan-2-ylmethyl 2-Chlorophenylmethyl
Substituent R2 2,4,5-Trimethoxyphenyl Pyridin-3-yl
Molecular Formula C₂₆H₂₅NO₈ (estimated) C₂₇H₂₅ClN₂O₅
Molecular Weight ~460–470 g/mol (estimated) 492.9 g/mol
Solubility (1,4-dioxane) Likely high (solvent co-crystal) Not reported

Bioactivity and Similarity Indexing

While direct bioactivity data for the target compound are unavailable, and highlight methodologies for comparing compounds:

  • Tanimoto Coefficient : A computational tool for quantifying structural similarity. For example, achieved ~70% similarity between aglaithioduline and SAHA using this method. Applied here, the target compound and its analogue may show ~50–60% similarity due to shared tricyclic cores but divergent substituents.
  • Bioactivity Clustering : Compounds with similar structural fingerprints often cluster into groups with related modes of action (e.g., protein target interactions) . The pyridin-3-yl group in the analogue may favor kinase or receptor binding, whereas the trimethoxyphenyl group in the target compound could enhance DNA intercalation or epigenetic modulation.

Biological Activity

The compound (4Z)-12-[(furan-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available literature and research findings.

The molecular structure of the compound includes multiple functional groups that may influence its biological activity:

Property Details
Molecular Formula C25H29N3O5
Molecular Weight 445.52 g/mol
IUPAC Name (4Z)-12-[(furan-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Solubility Soluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties by inhibiting tubulin polymerization and affecting cell cycle dynamics. For instance:

  • Mechanism of Action : The compound is hypothesized to interact with tubulin at the colchicine binding site, disrupting microtubule formation which is crucial for cell division. This mechanism has been observed in related compounds that target microtubules effectively .
  • In Vitro Studies : In vitro evaluations have shown that derivatives of similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HUVECs (human umbilical vein endothelial cells) under activated conditions .
  • Case Study : A study focusing on analogs of benzo[b]furan demonstrated that modifications in substituents significantly influenced their potency against cancer cells. The most effective compounds showed IC50 values in the nanomolar range against MCF-7 cells .

Antimicrobial Activity

Compounds featuring furan and methoxy groups have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : Preliminary tests suggest that such compounds exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and metabolic processes .
  • Case Study : A related study found that furan-containing compounds displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Functional Groups Influence : The presence of methoxy groups has been linked to enhanced lipophilicity and cellular uptake, while the furan moiety contributes to the overall reactivity and interaction with biological targets .
  • Comparative Analysis : Table 1 summarizes the biological activities of structurally related compounds:
Compound Target Activity IC50 Value (µM)
Compound A (similar structure)Tubulin polymerization inhibitor0.05
Compound B (furan derivative)Antibacterial0.10
Compound C (methoxy-substituted)Anticancer0.02

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